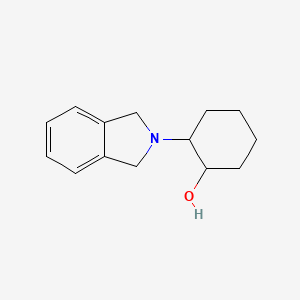

![molecular formula C13H15N3O B6497471 2-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1283488-00-5](/img/structure/B6497471.png)

2-[(pyrrolidin-2-yl)methoxy]quinoxaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(pyrrolidin-2-yl)methoxy]quinoxaline” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds similar to “2-[(pyrrolidin-2-yl)methoxy]quinoxaline” has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .科学研究应用

Anticancer Properties

The combination of the pyrrolidine and quinoxaline motifs in 2-[(pyrrolidin-2-yl)methoxy]quinoxaline has attracted attention in cancer research. Researchers have explored its potential as an anticancer agent due to its ability to interfere with cell proliferation, inhibit specific kinases, and induce apoptosis. Further investigations are ongoing to optimize its efficacy and selectivity against different cancer types .

Neuroprotective Effects

The pyrrolidine ring contributes to the compound’s neuroprotective properties. Studies have suggested that 2-[(pyrrolidin-2-yl)methoxy]quinoxaline may modulate neurotransmitter receptors, enhance neuronal survival, and mitigate oxidative stress. These findings make it a candidate for neurodegenerative disease research, including Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

The quinoxaline moiety in this compound has been associated with anti-inflammatory effects. Researchers have explored its potential in attenuating inflammatory responses by targeting specific pathways, such as NF-κB and COX-2. These findings open avenues for developing novel anti-inflammatory drugs .

Antimicrobial Applications

2-[(Pyrrolidin-2-yl)methoxy]quinoxaline has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death. Researchers are investigating its potential as an alternative to existing antibiotics .

Antifibrotic Properties

In the context of fibrosis, this compound has shown promise. Some derivatives exhibit better antifibrotic activity than established drugs like Pirfenidone. Researchers are studying its mechanisms of action and exploring its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis .

Synthetic Applications

Beyond its biological activities, 2-[(pyrrolidin-2-yl)methoxy]quinoxaline serves as a valuable synthetic intermediate. Medicinal chemists use it to construct more complex molecules by functionalizing the pyrrolidine ring or modifying the quinoxaline core. These synthetic strategies contribute to drug discovery and development .

作用机制

Target of Action

Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

2-(pyrrolidin-2-ylmethoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDURXURVKDHQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrrolidin-2-yl)methoxy]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)

![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)

![3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one](/img/structure/B6497462.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497479.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497481.png)

![4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6497489.png)